molecular formula C7H17ClN2S B11723368 1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride

1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride

Cat. No.: B11723368
M. Wt: 196.74 g/mol
InChI Key: GIHXMTWHPAMUTC-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride is a piperazine derivative with the molecular formula C7H16N2S. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride, can be achieved through various methods. Some common synthetic routes include:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.

    Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form piperazine derivatives.

    Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride involves its interaction with molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

    1-{[2-(Methylsulfonyl)ethyl]sulfonyl}piperazine: This compound has a similar structure but contains sulfonyl groups instead of a methylsulfanyl group.

    1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine: Another piperazine derivative with a similar structure but different functional groups.

Uniqueness

1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H17ClN2S

Molecular Weight

196.74 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)piperazine;hydrochloride

InChI

InChI=1S/C7H16N2S.ClH/c1-10-7-6-9-4-2-8-3-5-9;/h8H,2-7H2,1H3;1H

InChI Key

GIHXMTWHPAMUTC-UHFFFAOYSA-N

Canonical SMILES

CSCCN1CCNCC1.Cl

Origin of Product

United States

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